

# 3-(4-Chloro-3-fluorophenyl)propionic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-(4-Chloro-3-fluorophenyl)propionic acid
Cat. No.:	B1352208

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-Chloro-3-fluorophenyl)propionic Acid**

## Introduction

**3-(4-Chloro-3-fluorophenyl)propionic acid** is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the synthesis of complex organic molecules. As a derivative of arylpropionic acid, it belongs to a class of compounds with a rich history in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[1]</sup> Its unique substitution pattern—a chlorine atom and a fluorine atom on the phenyl ring—provides medicinal chemists with specific steric and electronic properties to modulate biological activity and pharmacokinetic profiles. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

## Chapter 1: Physicochemical Properties and Specifications

The identity and purity of a chemical reagent are paramount for reproducible and reliable research. **3-(4-Chloro-3-fluorophenyl)propionic acid** is a white crystalline powder or solid at room temperature.<sup>[2][3]</sup> Its core structure consists of a benzene ring substituted with both a chloro and a fluoro group, attached to a propionic acid tail. This combination of a hydrophobic

aromatic ring and a hydrophilic carboxylic acid group imparts amphiphilic character to the molecule.

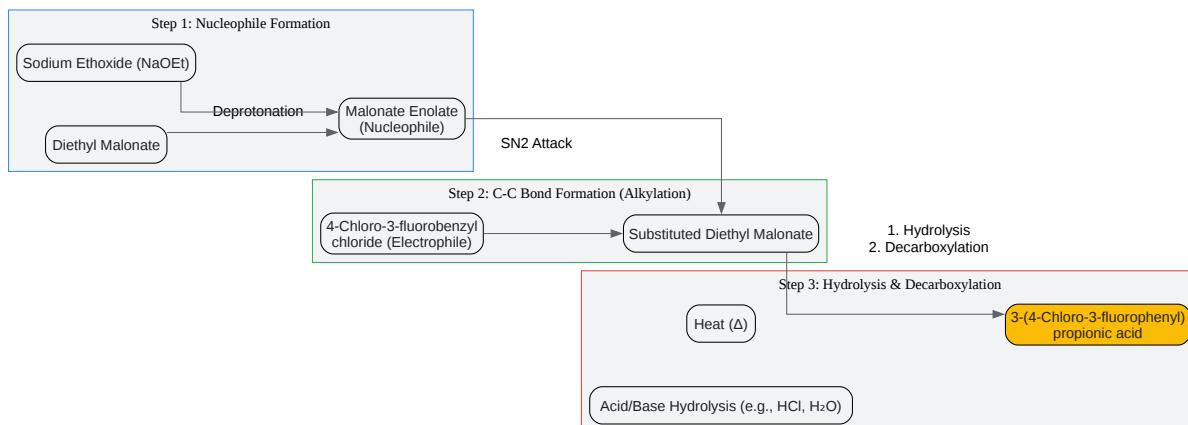
The molecular weight and other key identifiers are crucial for stoichiometric calculations in synthesis and for identification in analytical procedures. The fundamental properties are summarized below.

Property	Value	Source
Molecular Weight	202.61 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClFO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	881189-65-7	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White crystals or powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	76.0 - 86.0 °C	<a href="#">[3]</a>
IUPAC Name	3-(4-chloro-3-fluorophenyl)propanoic acid	<a href="#">[3]</a>

## Chapter 2: Synthesis and Mechanism

The synthesis of **3-(4-Chloro-3-fluorophenyl)propionic acid** is typically achieved through multi-step organic reactions. A common and reliable strategy is the malonic ester synthesis, which allows for the construction of the propionic acid side chain onto the aromatic ring. This method provides good yields and control over the final structure.

The causality of this synthetic pathway is rooted in fundamental organic chemistry principles. First, a substituted benzyl halide is used as the electrophile. This is coupled with a nucleophile generated from a malonic ester. The methylene protons of diethyl malonate are acidic and can be readily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the benzyl halide in a classic SN<sub>2</sub> reaction to form a C-C bond. The resulting diester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final propionic acid derivative.



[Click to download full resolution via product page](#)

Caption: General workflow for the malonic ester synthesis of the title compound.

## Experimental Protocol: Synthesis via Malonic Ester Pathway

This protocol is a representative procedure based on established methods for similar compounds.<sup>[8]</sup>

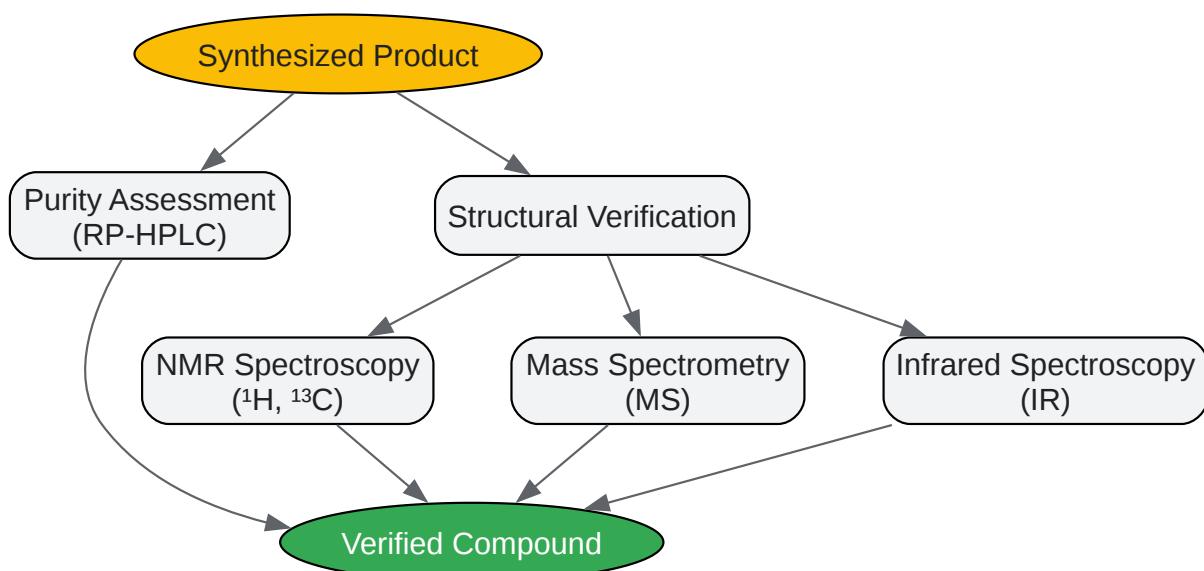
- Step 1: Formation of the Malonate Enolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in anhydrous

ethanol. To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

- Step 2: Alkylation: Add 4-chloro-3-fluorobenzyl chloride (1.0 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Step 3: Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-chloro-3-fluorophenyl)methyl)malonate.
- Step 4: Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 4-6 hours until the hydrolysis and subsequent decarboxylation are complete (monitor by TLC or CO<sub>2</sub> evolution).
- Step 5: Final Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **3-(4-Chloro-3-fluorophenyl)propionic acid**.

## Chapter 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is employed for full characterization.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound characterization.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are powerful tools to elucidate the carbon-hydrogen framework. The <sup>1</sup>H NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents) and the aliphatic protons of the propionic acid chain (typically two triplets). The <sup>13</sup>C NMR will confirm the number of unique carbon atoms.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, providing strong evidence for its presence.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include a broad absorption around 2500-3300 cm<sup>-1</sup> for the O-H stretch of the carboxylic acid and a sharp, strong peak around 1700 cm<sup>-1</sup> for the C=O carbonyl stretch.

Analytical Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons (approx. 7.0-7.4 ppm), Aliphatic -CH <sub>2</sub> - protons (two triplets, approx. 2.6-3.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm)
Mass Spec (EI)	Molecular ion peak (m/z) at ~202/204 (approx. 3:1 ratio)
IR Spectroscopy	~1700 cm <sup>-1</sup> (C=O stretch), ~2500-3300 cm <sup>-1</sup> (O-H stretch, broad)

## Chromatographic Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

## Experimental Protocol: RP-HPLC for Purity Analysis

This protocol is a general method that serves as a starting point and should be optimized for specific equipment.[9][10]

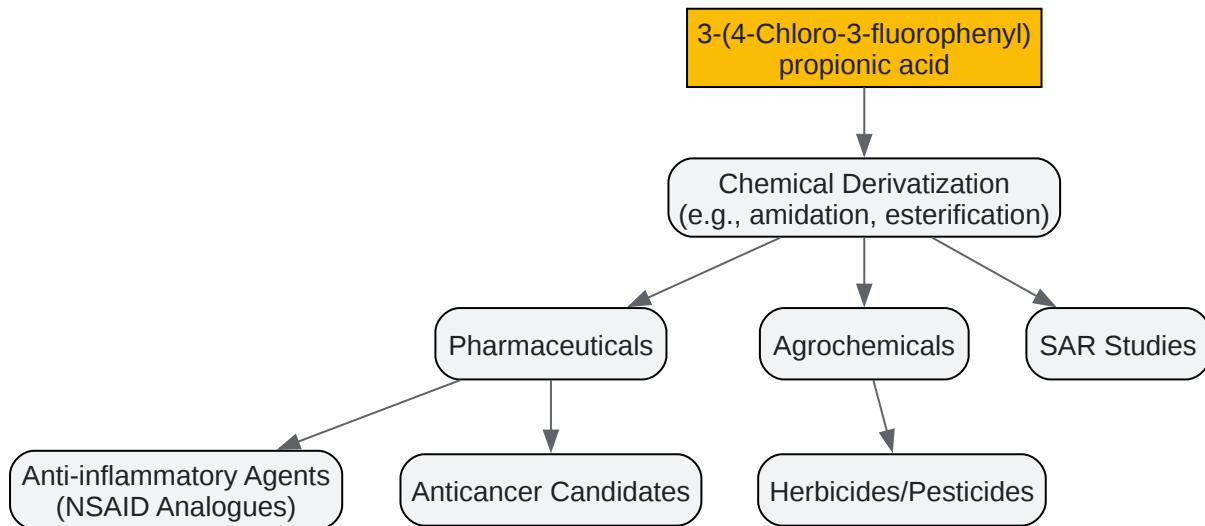
- System Preparation:
  - Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  - Mobile Phase A: 0.1% Phosphoric acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Elution: Isocratic or gradient. A starting point could be 50:50 (A:B).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.

- Detector: UV at 225 nm.
- Sample Preparation: Accurately weigh ~1 mg of **3-(4-Chloro-3-fluorophenyl)propionic acid** and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
- Analysis: Inject 10 µL of the sample solution into the HPLC system.
- Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

## Chapter 4: Applications in Research and Drug Development

**3-(4-Chloro-3-fluorophenyl)propionic acid** is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex molecules.<sup>[2]</sup> Its value lies in the strategic placement of its functional groups.

- Scaffold for Bioactive Molecules: The arylpropionic acid motif is a well-known pharmacophore found in many NSAIDs like Ibuprofen and Naproxen.<sup>[1]</sup> This compound serves as a starting point for synthesizing novel analogues where the chloro and fluoro substituents can be used to fine-tune activity, selectivity (e.g., for COX-2 over COX-1), and metabolic stability.<sup>[1]</sup>
- Pharmaceutical and Agrochemical Intermediate: It is employed in the synthesis of compounds targeting inflammatory and metabolic disorders.<sup>[2]</sup> In the agrochemical sector, derivatives are developed for use as herbicides and pesticides.<sup>[2][11]</sup>
- Probing Structure-Activity Relationships (SAR): The defined positions of the halogen atoms allow researchers to systematically study how substitutions on the phenyl ring affect a molecule's interaction with biological targets like enzymes or receptors. Recent research has explored derivatives of similar structures for their potential as anticancer agents.<sup>[12][13]</sup>



[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in different scientific fields.

## Chapter 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) is the primary source for risk assessment. [14][15][16]

### Hazard Identification

Based on available data, this compound is considered hazardous. Key GHS classifications include:

Hazard Class	Hazard Statement
Acute Toxicity, Oral	Harmful if swallowed
Skin Corrosion/Irritation	Causes skin irritation
Serious Eye Damage/Eye Irritation	Causes serious eye irritation
Specific target organ toxicity	May cause respiratory irritation

Source: Consolidated from representative Safety Data Sheets.[\[14\]](#)

## Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[\[14\]](#)[\[17\]](#)
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear tightly fitting safety goggles and a face shield.[\[17\]](#)
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  - Body Protection: Wear a lab coat. Ensure exposed skin is covered.
- Handling Practices: Avoid breathing dust.[\[14\]](#) Avoid contact with skin, eyes, and clothing.[\[17\]](#) Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[14\]](#)
- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[14\]](#)[\[16\]](#)
  - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[\[14\]](#)
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[14\]](#)

- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or physician.[[14](#)][[17](#)]

## Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[[14](#)][[17](#)] Keep it segregated from incompatible materials such as strong oxidizing agents.

## Conclusion

**3-(4-Chloro-3-fluorophenyl)propionic acid** is a well-defined chemical entity whose utility extends across multiple domains of chemical science. Its defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable tool for researchers. For professionals in drug discovery and agrochemical development, it represents a versatile scaffold, offering a unique combination of halogens that can be leveraged to design next-generation bioactive molecules. Proper understanding and implementation of the handling and safety protocols are essential to harnessing its potential responsibly.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [[orientjchem.org](http://orientjchem.org)]
2. 3-(4-Chloro-3-fluorophenyl)propionic acid [[myskinrecipes.com](http://myskinrecipes.com)]
3. 3-(4-Chloro-3-fluorophenyl)propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [[thermofisher.com](http://thermofisher.com)]
4. 3-(4-CHLORO-3-FLUOROPHENYL)PROPIONIC ACID [[chemicalbook.com](http://chemicalbook.com)]
5. 3-(4-Chloro-3-fluorophenyl)propionic acid, 96% | Fisher Scientific [[fishersci.ca](http://fishersci.ca)]
6. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [[fishersci.ca](http://fishersci.ca)]
7. 3-(4-Chloro-3-fluorophenyl)propionic acid | CAS 881189-65-7 | Sun-shinechem [[sun-shinechem.com](http://sun-shinechem.com)]

- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. download.bASF.com [download.bASF.com]
- To cite this document: BenchChem. [3-(4-Chloro-3-fluorophenyl)propionic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352208#3-4-chloro-3-fluorophenyl-propionic-acid-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)